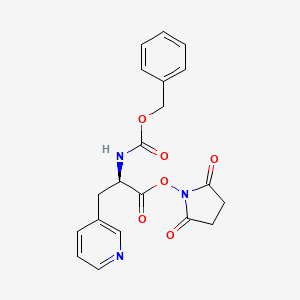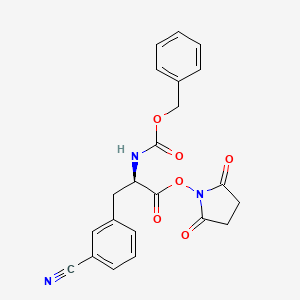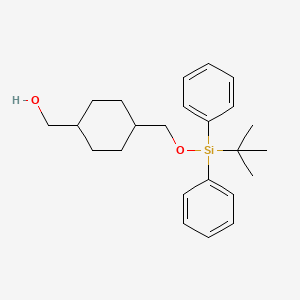
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromine atom at the second position and a prop-2-yn-1-yloxy group at the sixth position on the benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-bromo-6-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-Bromo-6-hydroxybenzaldehyde+Propargyl bromideK2CO3,Acetonethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Addition reactions: The alkyne group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Addition reactions: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of 2-bromo-6-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: Formation of 2-bromo-6-(prop-2-yn-1-yloxy)benzyl alcohol.
Addition reactions: Formation of alkenes or alkanes depending on the specific addition reaction.
Applications De Recherche Scientifique
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its unique functional groups.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound can be used to study enzyme interactions and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aldehyde group, which can form covalent bonds with nucleophilic residues. The alkyne group can also participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
- 2-Bromo-6-(prop-2-yn-1-yloxy)benzoic acid
- 2-Bromo-6-(prop-2-yn-1-yloxy)benzyl alcohol
Uniqueness
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both the bromine atom and the alkyne group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
2-bromo-6-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h1,3-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVVWWUDDMGKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C(=CC=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














